molecular formula C18H31N3O3S2 B14798022 S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate

S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate

Cat. No.: B14798022
M. Wt: 401.6 g/mol
InChI Key: XIAMBPFWKFYJOF-UHFFFAOYSA-N
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Description

S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate is a complex organic compound that belongs to the class of biotin and derivatives. This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring, making it a unique structure in the realm of organic chemistry .

Preparation Methods

The synthesis of S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate involves multiple steps, including the formation of the thieno[3,4-d]imidazole core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining purity and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate include other biotin derivatives and thieno[3,4-d]imidazole compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate lies in its specific combination of functional groups and stereochemistry, which confer distinct properties and applications .

Properties

Molecular Formula

C18H31N3O3S2

Molecular Weight

401.6 g/mol

IUPAC Name

S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate

InChI

InChI=1S/C18H31N3O3S2/c1-2-25-16(23)10-4-3-7-11-19-15(22)9-6-5-8-14-17-13(12-26-14)20-18(24)21-17/h13-14,17H,2-12H2,1H3,(H,19,22)(H2,20,21,24)

InChI Key

XIAMBPFWKFYJOF-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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